molecular formula C22H27N3O7S2 B2525755 ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 477568-20-0

ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2525755
CAS No.: 477568-20-0
M. Wt: 509.59
InChI Key: CJZXLRQWLPJMSC-UHFFFAOYSA-N
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Description

The compound ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a heterocyclic small molecule featuring a piperazine core substituted with a benzenesulfonyl group and a carbamoyl-linked thiophene moiety. Key structural elements include:

  • Piperazine ring: Provides conformational flexibility and hydrogen-bonding capacity.
  • Thiophene-carbamoyl substituent: The 5-(ethoxycarbonyl)-4-methylthiophen-2-yl group introduces aromaticity and steric bulk, which may influence target affinity and metabolic stability.

Properties

IUPAC Name

ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S2/c1-4-31-21(27)19-15(3)14-18(33-19)23-20(26)16-6-8-17(9-7-16)34(29,30)25-12-10-24(11-13-25)22(28)32-5-2/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZXLRQWLPJMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the benzenesulfonyl group. The thiophene moiety is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene moiety may also play a role in the compound’s bioactivity by interacting with cellular components .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogs and their differences:

Compound Name / ID Heterocycle Type Substituents on Heterocycle Piperazine Substituents Molecular Weight (g/mol) XLogP3 Reference
Target Compound Thiophene 5-(Ethoxycarbonyl), 4-methyl Benzenesulfonyl, ethyl carboxylate ~532.6 ~3.1 -
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Benzothiazole 4-Ethoxy, 3-methyl Benzenesulfonyl, ethyl carboxylate 532.6 3.1
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Oxadiazole 3,4-Dimethylphenyl Sulfanyl-acetyl, ethyl carboxylate 445.5 N/A
Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate None (fluorinated benzene) 2,6-Difluorophenyl Benzoyl, ethyl carboxylate 298.3 N/A
Compound 17 (from ) Thiophene Unsubstituted Trifluoromethylphenyl, butanamide N/A N/A
Key Observations:

Oxadiazole-containing analogs (e.g., ) prioritize hydrogen-bond acceptor capacity, which may influence target selectivity.

Substituent Effects :

  • The ethoxycarbonyl group on the thiophene (target compound) vs. ethoxy on benzothiazole () impacts electronic properties and steric hindrance.
  • Fluorinated analogs (e.g., ) exhibit reduced molecular weight and increased lipophilicity, favoring blood-brain barrier penetration.

Piperazine Modifications :

  • Substituents like trifluoromethylphenyl () enhance hydrophobic interactions but may increase off-target risks.

Computational Similarity and Bioactivity Relationships

  • Tanimoto and Dice Scores : While exact similarity metrics are unavailable, structural differences (e.g., thiophene vs. benzothiazole) likely result in low similarity scores (<0.7), suggesting divergent bioactivity profiles .
  • Bioactivity Clustering : Compounds with analogous piperazine-benzenesulfonyl motifs (e.g., ) may cluster together in bioactivity profiles, implying shared targets such as kinases or GPCRs .
  • Proteomic Interaction Signatures : Platforms like CANDO predict that analogs with similar substituents (e.g., ethyl carboxylate) may exhibit overlapping interaction signatures, enabling repurposing opportunities .

Biological Activity

Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant findings from recent research.

Chemical Structure and Properties

The compound's molecular formula is C23H29N3O5SC_{23}H_{29}N_{3}O_{5}S, with a molecular weight of approximately 431.5 g/mol. The intricate structure includes a piperazine ring, a sulfonamide group, and a thiophene derivative, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to various enzymes and receptors, modulating their activity and influencing cellular pathways. The precise mechanisms depend on the target proteins and the context of their use.

Antimicrobial Activity

Research has shown that related compounds exhibit significant antimicrobial properties. For instance, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate were synthesized and tested against various bacteria and fungi. Compounds demonstrated effective inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

MicroorganismActivity Observed
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaModerate inhibition
Candida albicansSignificant inhibition

Case Studies

  • Antimicrobial Efficacy : A study synthesized various derivatives and screened them for antimicrobial activity against common pathogens. The results indicated that certain modifications significantly enhanced bioactivity .
  • PD-L1 Inhibition : Compounds structurally similar to this compound were evaluated for their ability to inhibit PD-L1 interactions in vitro, showing comparable efficacy to established inhibitors .

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